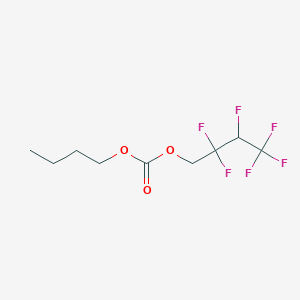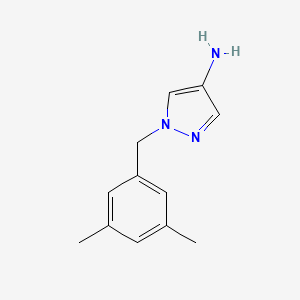
Mangostinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mangostinone is a natural xanthonoid compound isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). It is known for its yellow crystalline appearance and xanthone core structure. This compound has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mangostinone can be synthesized through several chemical routes. One common method involves the extraction of the compound from the pericarp of the mangosteen fruit using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the mangosteen fruit. The process includes grinding the fruit pericarp, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). Optimization steps are often conducted to increase the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Mangostinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Mangostinone is used as a precursor for synthesizing other xanthone derivatives.
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: this compound has shown promise in anticancer research, particularly in inducing apoptosis and inhibiting metastasis in cancer cells.
Mécanisme D'action
Mangostinone exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/AKT signaling pathway by targeting RXRα, leading to the induction of apoptosis and inhibition of cancer cell migration and invasion. Additionally, this compound can inhibit β-lactamase activity, disrupt cytoplasmic membranes, and increase cell permeability, contributing to its antibacterial effects .
Comparaison Avec Des Composés Similaires
Mangostinone is unique among xanthonoid compounds due to its specific structure and biological activities. Similar compounds include:
Alpha-Mangostin: Another xanthonoid from mangosteen with similar antioxidant and anticancer properties.
Beta-Mangostin: A related compound with distinct biological activities.
Garcinone B:
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
166197-40-6 |
|---|---|
Formule moléculaire |
C23H24O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-13(2)6-4-7-14(3)10-11-15-18(25)12-19-20(21(15)26)22(27)16-8-5-9-17(24)23(16)28-19/h5-6,8-10,12,24-26H,4,7,11H2,1-3H3/b14-10+ |
Clé InChI |
RJLWIAOXQDZMTB-GXDHUFHOSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)



![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)


![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)
